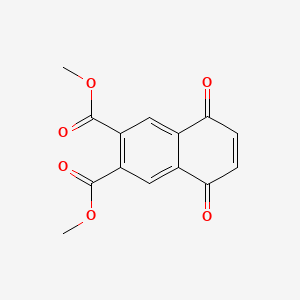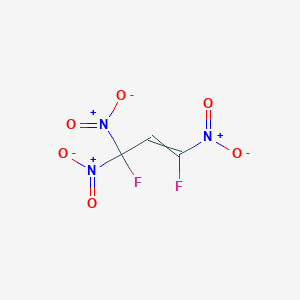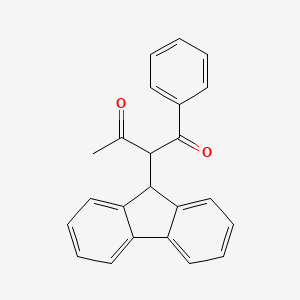
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione is an organic compound that features a fluorene moiety attached to a butane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione typically involves the reaction of fluorene derivatives with appropriate diketone precursors. One common method involves the use of a boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety into alcohols.
Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorene-based compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis . The binding interactions and mode of action are often studied using molecular docking and fluorescence-activated cell sorting (FACS) analysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
118365-05-2 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-yl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C23H18O2/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-14,21-22H,1H3 |
Clave InChI |
PGKKZQWOPLTNLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
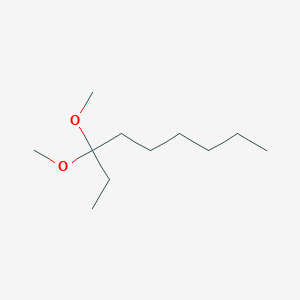

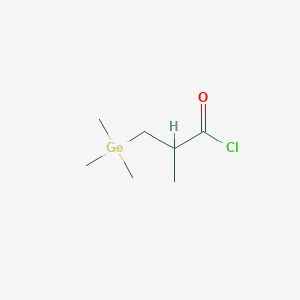

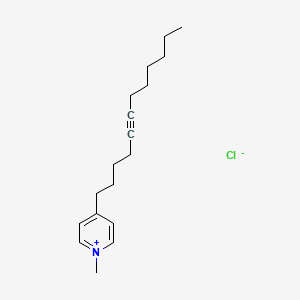



![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
